molecular formula C7H12N2O B15242204 2-methyl-1-(1H-pyrazol-4-yl)propan-1-ol

2-methyl-1-(1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B15242204
M. Wt: 140.18 g/mol
InChI Key: QYCHPCXDHMIGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-(1H-pyrazol-4-yl)propan-1-ol is an organic compound with the molecular formula C7H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 4-chloropyrazole with isobutyraldehyde in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-methyl-1-(1H-pyrazol-4-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pyrazole ring plays a crucial role in binding to the target site, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound contains a morpholine ring instead of a hydroxyl group.

Uniqueness

2-methyl-1-(1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a hydroxyl group. This combination of features allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-methyl-1-(1H-pyrazol-4-yl)propan-1-ol

InChI

InChI=1S/C7H12N2O/c1-5(2)7(10)6-3-8-9-4-6/h3-5,7,10H,1-2H3,(H,8,9)

InChI Key

QYCHPCXDHMIGPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CNN=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.